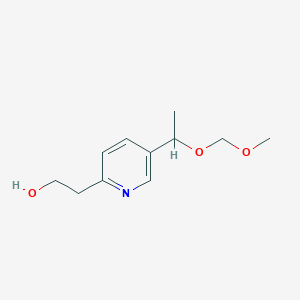

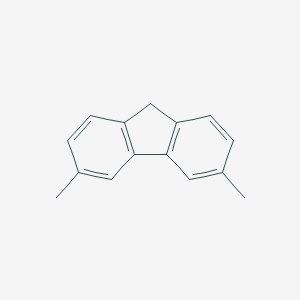

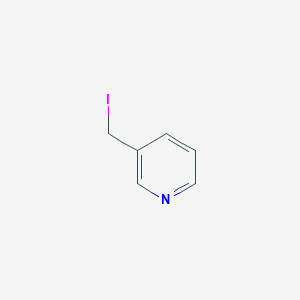

![molecular formula C19H12N2O2 B123788 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-26-7](/img/structure/B123788.png)

5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Descripción general

Descripción

The compound 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a derivative of the indolo[3,2-b]carbazole family, which is a class of polycyclic compounds characterized by their fused ring structure that includes an indole and a carbazole moiety. This family of compounds has been the subject of various synthetic methods due to their interesting chemical properties and potential applications in pharmacology and materials science.

Synthesis Analysis

Several methods have been developed for the synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives. A general two-step method involves the condensation of indole and aromatic aldehydes, catalyzed by hydroiodic acid, followed by oxidation with iodine to afford symmetrical 6,12-diaryl derivatives . Another approach for the synthesis of these compounds includes a double acetylation process using acetic anhydride and boron trifluoride etherate, leading to 2,8-diacetyl derivatives, which can be further oxidized and reacted with aromatic o-diamines to introduce quinoxalinyl fragments . A novel synthetic approach involves a double Friedel–Crafts acylation followed by palladium-catalyzed cyclization to create fused nine-ring systems . Additionally, a one-pot synthesis method has been developed, which includes condensation, intramolecular cyclization, and various functionalization reactions to obtain a variety of substituted indolo[3,2-b]carbazoles .

Molecular Structure Analysis

The molecular structure of 5,11-dihydroindolo[3,2-b]carbazole derivatives is characterized by a polycyclic scaffold that includes a dihydroindolo moiety fused to a carbazole. This core structure can be further modified by introducing various substituents at different positions on the rings, which can significantly alter the compound's physical, chemical, and optical properties .

Chemical Reactions Analysis

The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives allows for a variety of functionalization reactions. These include acylation, alkylation, arylation, formylation, bromination, and coupling reactions, which can be performed in a regioselective manner . Oxidative polymerization of related compounds, such as 5,6-dihydroxyindoles, can lead to cyclotrimerization and the formation of diindolocarbazole derivatives . Additionally, the introduction of thiophene units and other heterocyclic fragments can be achieved through specific synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,11-dihydroindolo[3,2-b]carbazole derivatives are influenced by the nature and position of substituents on the core structure. These compounds exhibit a range of optical properties, which can be measured and tailored for specific applications . The thermal stability and electrochemical properties of these derivatives have also been characterized, indicating their potential utility in materials science . Furthermore, the introduction of functional groups can lead to novel properties, such as chromogenic sensing abilities .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

A number of studies have focused on the synthesis of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles through modified methods such as HBr-catalyzed condensation and iodine-mediated aromatization. These procedures have been utilized to create a variety of derivatives, including 2,8-dicyano and 2,8-bis(benzo[d]thiazol-2-yl)-substituted variants, demonstrating the versatility of the core structure for chemical modifications (Irgashev et al., 2018).

Application in Organic Electronics

The synthesis of 5,11-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivatives has been reported for use as hole-transport layers in organic light-emitting devices (OLEDs). These molecules exhibit high glass transition temperatures, can be readily evaporated to form uniform thin films, and have ionization potentials well-matched to indium–tin oxide (ITO) anodes, making them suitable for OLED applications (Hu et al., 2000).

Photophysical and Electrochemical Properties

Research on indolo[3,2-b]carbazole-based metal–organic coordination polymers has shown that these compounds display linker-based blue fluorescence, highlighting their potential for applications in fluorescent materials and sensors (Khan et al., 2018).

Novel Derivatives and Their Applications

A variety of novel 6,12-di(thiophen-2-yl) substituted 5,11-dihydroindolo[3,2-b]carbazoles have been synthesized, demonstrating the potential for further modification and application in optoelectronic devices due to their optical and redox properties (Irgashev et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-9-14-18-11-3-1-2-4-15(11)20-17(18)8-13-12-7-10(23)5-6-16(12)21-19(13)14/h1-9,20-21,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKLUBYTXRQWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462432 | |

| Record name | AGN-PC-006STC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

CAS RN |

549548-26-7 | |

| Record name | 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-006STC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

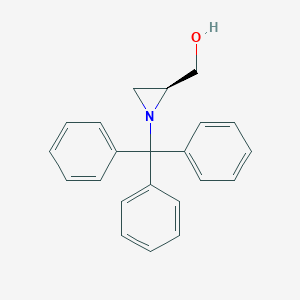

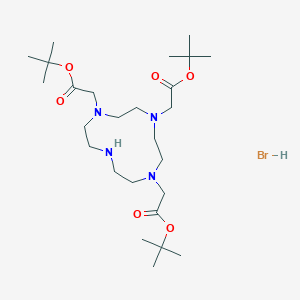

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)